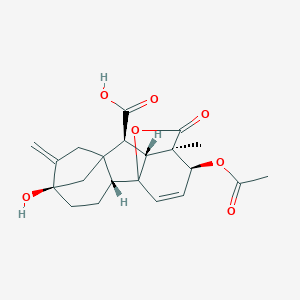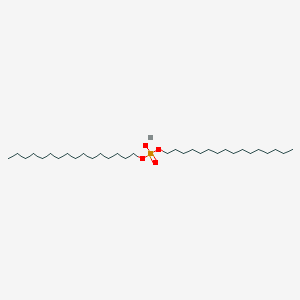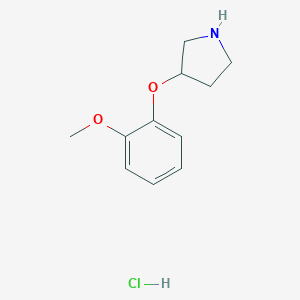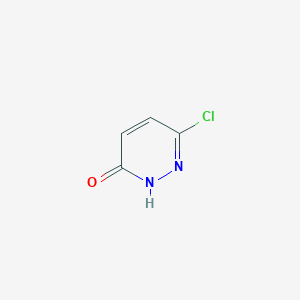
6-cloropiridazin-3-ol
Descripción general
Descripción
6-Chloro-3-hydroxypyridazine is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-3-hydroxypyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-3-hydroxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-hydroxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de complejos de metales de transición
El 6-cloropiridazin-3-ol se ha utilizado en la síntesis de complejos de metales de transición. Se sintetizó una nueva clase de complejos metálicos de hierro (II), níquel (II) y cobre (II) basados en piridazina a partir de un ligando derivado de la condensación de 2-(6-cloropiridazin-3-il)hidrazina y piridina-2-acetaldehído . La evidencia espectroscópica especifica que los ligandos se comportan como un ligando tridentato a través del átomo de nitrógeno del piridina-2-acetaldehído, los átomos de nitrógeno del grupo azometina y el anillo de piridazina .
Actividades biológicas
El ligando y sus seis complejos metálicos se evaluaron por su actividad antibacteriana in vitro contra Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Escherichia coli (MTCC 443), cepas de Pseudomonas aeruginosa (MTCC 1688), y actividad antifúngica in vitro contra Candida albicans (MTCC 227), Aspergillus niger (MTCC 282) y Aspergillus clavatus (MTCC 1323) cepas .
Actividades anticancerígenas
Se completaron ensayos de citotoxicidad contra las líneas celulares de cáncer de colon humano MiaPaCa-2 y PanC-1 in vitro para el ligando (L1) mediante el método 3-(4,5-dimetil-2-tiazolyl)-2,5-difenil-2H-tetrazolium (MTT) .
Estudios de acoplamiento molecular
Las estructuras optimizadas del ligando y sus complejos se han utilizado para realizar estudios de acoplamiento molecular con receptores de la enzima ADN girasa (PDB ID-1aj6) para determinar el modo de interacción más preferido .
Investigación y desarrollo
El this compound es un reactivo de investigación útil . Se utiliza en diversas actividades de investigación y desarrollo .
Síntesis de otros compuestos
El this compound se puede sintetizar a partir de 3,6-dicloropiridacina y etanol .
Propiedades
IUPAC Name |
3-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPBKWYZXFJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291363 | |
| Record name | 6-chloropyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-67-6 | |
| Record name | 6-Chloro-3-hydroxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloropyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic methods can be employed to functionalize 6-chloropyridazin-3(2H)-one and what are their limitations?
A1: Two main synthetic approaches for functionalizing 6-chloropyridazin-3(2H)-one are highlighted in the research:
- Solid-Phase Synthesis: This method utilizes a Wang resin to immobilize the 3-chloropyridazine moiety. [] Two strategies are described: direct nucleophilic substitution of 3,6-dichloropyridazine with the resin and a Mitsunobu reaction with 6-chloropyridazin-3-ol. While effective, the Mitsunobu reaction encountered regioselectivity challenges. [] Subsequent Suzuki coupling with arylboronic acids allowed for the introduction of various aryl substituents. []
Q2: What challenges arise when using Grignard reagents for functionalizing 6-chloropyridazin-3(2H)-one derivatives?
A2: While Grignard reagents offer a versatile route for introducing substituents, their use with 6-chloropyridazin-3(2H)-one derivatives can lead to unexpected outcomes. Instead of the anticipated 5-substituted products, reactions with 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents, followed by electrophilic quenching, yielded 4,5-disubstituted pyridazin-3(2H)-ones. [] This unexpected cine substitution arises from the anionic σ(H)-adduct being quenched by the electrophile before elimination occurs. [] This highlights the importance of careful reagent selection and reaction optimization when functionalizing these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



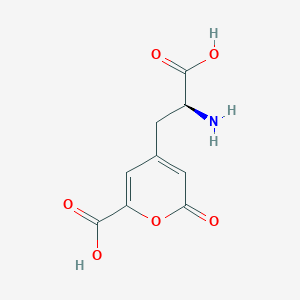
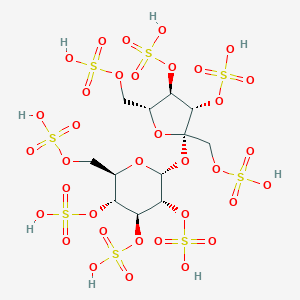


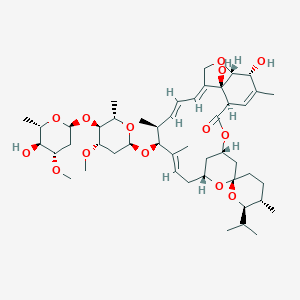

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
